molecular formula C14H14N2O B028244 N-Nitrosodibenzylamine CAS No. 5336-53-8

N-Nitrosodibenzylamine

Cat. No. B028244
CAS RN: 5336-53-8
M. Wt: 226.27 g/mol
InChI Key: RZJLAUZAMYYGMS-UHFFFAOYSA-N
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Description

N-Nitrosodibenzylamine (NDBzA) is a micronucleus-inducing mitogenic agent . It is mutagenic to Salmonella typhimurium and induces DNA strand breaks in isolated rat hepatocytes .


Synthesis Analysis

A solid-phase microextraction (SPME) analytical method has been developed for the determination of N-nitrosodi-n-butylamine (NDBA) and N-nitrosodibenzylamine (NDBzA) in hams. This method is based on the isolation of the compounds by steam distillation, SPME from the distillate headspace using a polyacrylate coated silica fibre, and determination by gas chromatography-thermal energy analyzer technique or confirmation by gas chromatography-mass spectrometry .


Molecular Structure Analysis

N-Nitrosodibenzylamine has a molecular formula of C14H14N2O and a molecular weight of 226.27 g/mol . The IUPAC name is N, N -dibenzylnitrous amide . The InChI is InChI=1S/C14H14N2O/c17-15-16 (11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 . The Canonical SMILES is C1=CC=C (C=C1)CN (CC2=CC=CC=C2)N=O .


Chemical Reactions Analysis

N-Nitrosodibenzylamine is denitrosated by a proposed reductive mechanism . The 1,2-adduct is produced with cyclohexenone, while reaction with chalcone yields a mixture of the 1,2- and 1,4-adducts .


Physical And Chemical Properties Analysis

N-Nitrosodibenzylamine has a molecular weight of 226.27 g/mol . The XLogP3-AA is 3.2 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .

Safety and Hazards

N-Nitrosodibenzylamine should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Mechanism of Action

Target of Action

N-Nitrosodibenzylamine (NDBzA) primarily targets the androgen receptor (AR) . The androgen receptor plays a crucial role in the development and function of male reproductive organs, as well as non-reproductive organs including muscle, hair follicles, and brain .

Mode of Action

NDBzA exhibits anti-androgenic activity . It inhibits the activity of 5α-dihydrotestosterone (DHT), a potent androgen, in a dose-dependent manner . NDBzA competes with DHT for binding to the androgen receptor, resulting in a decrease in the level of AR protein . This suggests that NDBzA antagonizes the androgenic effect of DHT in a similar manner as the synthetic anti-androgen, flutamide .

Biochemical Pathways

The primary biochemical pathway affected by NDBzA involves the androgen receptor signaling pathway . Upon DHT binding to AR in the cytosol, the complex translocates to the nucleus, where the AR-DHT complex binds to the androgen response element (ARE) in the promoter region of target genes and regulates their transcription . NDBzA interferes with this process by competitively binding to the androgen receptor against DHT .

Pharmacokinetics

It is known that ndbza is acarcinogenic N-nitrosocompound (NOC) commonly used as a material of rubber and plastic goods

Result of Action

The anti-androgenic activity of NDBzA results in the down-regulation of prostate-specific antigen (PSA) at the transcriptional level in LNCaP cells . PSA is a well-known marker protein of prostate cancer . Therefore, the action of NDBzA could potentially influence the progression of diseases such as prostate cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of NDBzA. It is known to be air and light sensitive , and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to store NDBzA in a dark environment at low temperatures

properties

IUPAC Name

N,N-dibenzylnitrous amide
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InChI

InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJLAUZAMYYGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
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DSSTOX Substance ID

DTXSID50201520
Record name N-Nitrosodibenzylamine
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Molecular Weight

226.27 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-Nitrosodibenzylamine
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Product Name

N-Nitrosodibenzylamine

CAS RN

5336-53-8
Record name N-Nitrosodibenzylamine
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Record name N-Nitrosodibenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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